Dihydrokaempferol is classified as a flavonoid, specifically a flavanone. It is derived from naringenin through the action of the enzyme flavanone 3-hydroxylase. This compound can be found in various plants and fruits, including Trapa bispinosa, where it plays a role in the biosynthesis of flavonols like kaempferol and quercetin . Its presence in dietary sources contributes to its potential health benefits, including antioxidant and anti-inflammatory properties.
Dihydrokaempferol is synthesized through a series of enzymatic reactions. The key steps in its biosynthesis include:
The production of dihydrokaempferol has been optimized in microbial systems such as Saccharomyces cerevisiae, achieving yields up to 216.7 mg/L under specific fermentation conditions .
Dihydrokaempferol has the molecular formula and a molecular weight of approximately 286.27 g/mol. Its structure features:
The structural formula can be represented as follows:
The compound's stereochemistry is crucial for its biological interactions and efficacy.
Dihydrokaempferol participates in various chemical reactions:
These reactions underline its significance in plant biochemistry and potential therapeutic applications.
The mechanism of action of dihydrokaempferol involves multiple pathways:
These mechanisms illustrate its potential as a therapeutic agent.
Dihydrokaempferol exhibits several notable physical and chemical properties:
These properties affect its bioavailability and efficacy in various applications.
Dihydrokaempferol has diverse applications across several fields:
Dihydrokaempferol biosynthesis originates from two interconnected metabolic networks: the shikimate pathway and the phenylpropanoid pathway. The shikimate pathway converts primary metabolites into aromatic amino acids, with phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) condensed into 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) via DAHP synthase. This cascade culminates in L-phenylalanine synthesis, the primary precursor for phenylpropanoids [3] [6] [10].
L-phenylalanine enters the general phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) catalyzes its deamination to trans-cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, which is activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL). This CoA-thioester represents the critical branch point for flavonoid biosynthesis [3] [6]. The flavonoid-specific pathway initiates when chalcone synthase (CHS) condenses p-coumaroyl-CoA with three malonyl-CoA units (derived from acetyl-CoA carboxylation) to form naringenin chalcone. Chalcone isomerase (CHI) then isomerizes this to (2S)-naringenin, the direct precursor of dihydrokaempferol [3] [9] [10].
Table 1: Key Precursors and Enzymes in Dihydrokaempferol Biosynthesis
Precursor/Intermediate | Enzyme | Function |
---|---|---|
Phosphoenolpyruvate + Erythrose-4-phosphate | DAHP synthase | Initiates shikimate pathway |
L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Deamination to trans-cinnamic acid |
trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | 4-hydroxylation to p-coumaric acid |
p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | Activation to p-coumaroyl-CoA |
p-Coumaroyl-CoA + 3 Malonyl-CoA | Chalcone synthase (CHS) | Forms naringenin chalcone |
Naringenin chalcone | Chalcone isomerase (CHI) | Isomerizes to (2S)-naringenin |
The committed step in dihydrokaempferol formation is the stereospecific 3β-hydroxylation of (2S)-naringenin, catalyzed by flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase (2-ODD). F3H utilizes molecular oxygen and 2-oxoglutarate as co-substrates, producing dihydrokaempferol (DHK) alongside CO₂ and succinate [4] [7]. Functional characterization of F3H genes, such as TbF3H from Trapa bispinosa, confirms this enzymatic activity. Heterologous expression of TbF3H in Saccharomyces cerevisiae yielded 216.7 mg/L dihydrokaempferol from naringenin, verifying its role in vivo [4]. Structurally, F3H enzymes (e.g., rice OsF3H) feature conserved domains like the 2OG-Fe(II) oxygenase domain (amino acids 2–297), crucial for Fe²⁺ and 2-oxoglutarate binding [4] [7].
Dihydrokaempferol serves as a substrate for divergent pathways. Flavonol synthase (FLS), another 2-ODD enzyme, oxidizes dihydrokaempferol to kaempferol (a flavonol) by introducing a C2-C3 double bond. Notably, FLS isoforms exhibit varying catalytic efficiencies. For instance, Populus deltoides FLS (PdFLS) shows superior conversion rates compared to Malus domestica FLS (MdFLS), significantly reducing dihydrokaempferol accumulation in engineered yeast [9]. The branch towards anthocyanins and proanthocyanidins involves dihydroflavonol 4-reductase (DFR) reducing dihydrokaempferol to leucopelargonidin, followed by anthocyanidin synthase (ANS) oxidation [2] [3].
Table 2: Enzymes Utilizing Dihydrokaempferol as Substrate
Enzyme | Class | Reaction | Product | Catalytic Efficiency Notes |
---|---|---|---|---|
Flavanone 3-Hydroxylase (F3H) | 2-Oxoglutarate-dependent dioxygenase | 3β-hydroxylation of (2S)-naringenin | Dihydrokaempferol | Conserved Fe²⁺/2-OG binding site; TbF3H efficient in yeast |
Flavonol Synthase (FLS) | 2-Oxoglutarate-dependent dioxygenase | Dehydrogenation of dihydrokaempferol | Kaempferol | PdFLS (Poplar) > MdFLS (Apple) efficiency |
Dihydroflavonol 4-Reductase (DFR) | NADPH-dependent reductase | Reduction at C4 position | Leucopelargonidin | Substrate specificity varies (e.g., petunia DFR cannot use DHK) |
Anthocyanidin Synthase (ANS) | 2-Oxoglutarate-dependent dioxygenase | Oxidation of leucoanthocyanidin | Anthocyanidin | Requires prior action of DFR |
The spatial and temporal production of dihydrokaempferol is tightly controlled by transcriptional regulators, primarily MYB-bHLH-WD40 (MBW) complexes. MYB transcription factors directly activate structural genes like F3H, CHS, and CHI. For example, in Petunia hybrida, the introduction of a maize A1 gene (encoding DFR) overcame the plant's inability to convert dihydrokaemphenrol to orange pelargonidin pigments, demonstrating how genetic manipulation of regulators alters flux through the pathway [2] [10]. Epigenetic mechanisms further modulate expression. DNA methylation in promoter regions of F3H or FLS can silence these genes, as observed in anthocyanin-deficient flower variants. Conversely, histone acetylation often enhances chromatin accessibility and gene activation under environmental stimuli like UV-B light or pathogen attack [2] [10].
Feedback inhibition and substrate channeling provide post-translational control. Dihydrokaempferol accumulation can downregulate F3H expression via MYB repressors (e.g., AtMYB4 in Arabidopsis). Additionally, enzyme complexes like metabolons—containing CHS, CHI, F3H, and FLS—enhance catalytic efficiency by channeling intermediates like naringenin directly to dihydrokaempferol and kaempferol, minimizing diffusion losses [3] [10]. Tissue-specific expression patterns also exist; TbF3H transcripts in Trapa bispinosa are highest in shells and stems, correlating with localized dihydrokaempferol accumulation for UV protection or structural reinforcement [4].
Optimizing dihydrokaempferol titers leverages heterologous expression systems and precursor pathway engineering. Saccharomyces cerevisiae is a predominant chassis due to its eukaryotic protein processing capabilities. Key successes include:
In plants, multigene stacking redirects metabolic flux. For instance, transforming Forsythia × intermedia (which naturally lacks anthocyanins) with Antirrhinum majus DFR and Matthiola incana ANS shifted dihydrokaempferol towards anthocyanin production, yielding orange-flowering phenotypes [2]. CRISPR/Cas9-mediated genome editing offers precision in activating endogenous F3H alleles or silencing competing pathways (e.g., lignin biosynthesis), thereby enriching dihydrokaempferol accumulation [3] [10].
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